molecular formula C19H21FN4O B2873777 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1795298-93-9

3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No.: B2873777
CAS No.: 1795298-93-9
M. Wt: 340.402
InChI Key: VYJOZZFSKAPWKX-UHFFFAOYSA-N
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Description

The compound 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 2. A propanamide linker connects the core to a 2-fluorophenyl moiety via a propyl chain. The 2-fluorophenyl group may enhance lipophilicity and binding specificity, while the methyl substitution on the pyrazolo ring could improve metabolic stability .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJOZZFSKAPWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrimidine and an appropriate hydrazine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling of the Propyl Chain: The propyl chain can be attached through a coupling reaction, such as an amide bond formation using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biological studies to investigate the function of specific proteins or pathways.

    Medicine: Due to its structural features, it might exhibit pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[1,5-a]pyrimidine Derivatives
  • N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3)
    • Structural Differences : Replaces the pyrazolo ring with a triazolo[1,5-a]pyrimidine core. The difluoromethylpyridine and oxazole carboxamide substituents enhance π-π stacking and hydrogen bonding, respectively.
    • Activity : Demonstrated potent kinetoplastid inhibition in preclinical studies, attributed to the triazolo core’s electron-deficient nature and the fluorophenyl group’s hydrophobic interactions .
    • Key Data :
Property Value
Molecular Weight 529.5 g/mol
LogP (Predicted) 3.8
Bioactivity (IC50) 12 nM (Trypanosoma brucei)
Oxazolo[5,4-d]pyrimidine Derivatives
  • 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide
    • Structural Differences : Substitutes the pyrazolo core with an oxazolo[5,4-d]pyrimidine. The 4-fluorophenyl group and methylpiperidinyl chain may alter solubility and target engagement.
    • Activity : Reported in Enamine Ltd. catalogs as a kinase inhibitor candidate, though specific biological data are undisclosed .

Substituent Variations on Pyrazolo[1,5-a]pyrimidine

Anti-Mycobacterial Analogs (Compounds 22–44)
  • 5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
    • Structural Differences : Para-fluorophenyl substituent vs. ortho-fluorophenyl in the target compound. The pyridin-2-ylmethylamine linker replaces the propanamide chain.
    • Activity : Exhibited anti-mycobacterial MIC values ranging from 0.5–8 µg/mL, with para-fluorophenyl enhancing potency over ortho-substituted analogs .
    • Key Insight : Ortho-substitution (as in the target compound) may reduce steric hindrance but lower solubility compared to para-substitution .
Imidazole-Linked Pyrazolo[1,5-a]pyrimidines
  • N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-3)
    • Structural Differences : 4-Methoxyphenyl group and imidazole-propylamine chain.
    • Activity : Demonstrated moderate kinase inhibition (IC50 ~50 nM) due to methoxy-enhanced solubility and imidazole’s hydrogen-bonding capacity .

Propanamide Linker Modifications

Piperidinyl-Propanamide Analogs
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
    • Structural Differences : Lacks the pyrazolo[1,5-a]pyrimidine core; features a piperidinyl-propanamide scaffold.
    • Activity : Listed in controlled substance schedules, suggesting opioid receptor affinity .

Biological Activity

The compound 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound’s biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C18H22FN5
  • Molecular Weight : 364.38 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1702271-98-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of pain modulation and inflammatory responses. The structural motifs present in the compound suggest potential binding to the transient receptor potential vanilloid 1 (TRPV1), which plays a critical role in nociception and thermoregulation.

Key Findings:

  • TRPV1 Antagonism : Compounds structurally similar to this compound have been shown to act as potent TRPV1 antagonists. For instance, a related study indicated that certain analogs exhibited Ki values in the nanomolar range against human TRPV1, demonstrating significant analgesic properties without major side effects .
  • Analgesic Activity : In preclinical models, compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds demonstrated notable analgesic effects in neuropathic pain models. The mechanism was linked to the inhibition of capsaicin-induced hyperalgesia .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring significantly influence biological activity. The presence of fluorine at the para position of the phenyl ring enhances lipophilicity and receptor binding affinity .

Structural ModificationEffect on Activity
Addition of fluorineIncreased potency as TRPV1 antagonist
Variation in alkyl chain lengthAltered pharmacokinetic properties
Substitution on the pyrimidine ringEnhanced selectivity for specific receptors

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on TRPV1 Antagonists : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit TRPV1 activation. The most potent derivatives showed IC50 values significantly lower than traditional analgesics .
  • Pharmacological Evaluation : In a neuropathic pain model, derivatives were administered and showed a marked reduction in pain response compared to control groups. This suggests potential clinical applications for pain management .

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